5,7-Dimethoxyquinoline-3-carbaldehyde
CAS No.: 363135-56-2
Cat. No.: VC2806890
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 363135-56-2 |
---|---|
Molecular Formula | C12H11NO3 |
Molecular Weight | 217.22 g/mol |
IUPAC Name | 5,7-dimethoxyquinoline-3-carbaldehyde |
Standard InChI | InChI=1S/C12H11NO3/c1-15-9-4-11-10(12(5-9)16-2)3-8(7-14)6-13-11/h3-7H,1-2H3 |
Standard InChI Key | REMMPEQBRHIIEE-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C(C=N2)C=O)C(=C1)OC |
Canonical SMILES | COC1=CC2=C(C=C(C=N2)C=O)C(=C1)OC |
Introduction
Chemical Properties and Structural Characteristics
5,7-Dimethoxyquinoline-3-carbaldehyde is a quinoline derivative with specific substituents that define its chemical behavior and potential applications. The compound features a bicyclic heterocyclic system with a benzene ring fused to a pyridine ring, creating the quinoline core structure.
Physical and Chemical Properties
The compound is characterized by several key physicochemical properties that define its behavior in chemical reactions and biological systems. These properties are essential for understanding its potential applications in various fields.
Property | Value |
---|---|
CAS Number | 363135-56-2 |
Molecular Formula | C12H11NO3 |
Molecular Weight | 217.22 g/mol |
SMILES | COC1=CC2=C(C=C(C=N2)C=O)C(=C1)OC |
InChI | InChI=1S/C12H11NO3/c1-15-9-4-11-10(12(5-9)16-2)3-8(7-14)6-13-11/h3-7H,1-2H3 |
InChIKey | REMMPEQBRHIIEE-UHFFFAOYSA-N |
The compound contains three oxygen atoms - two as part of methoxy groups at positions 5 and 7, and one as part of the aldehyde functional group at position 3 . The presence of these functional groups significantly influences its reactivity, solubility, and potential interactions with biological macromolecules.
Spectroscopic and Analytical Data
Mass spectrometry data for 5,7-dimethoxyquinoline-3-carbaldehyde reveals characteristic collision cross sections for various adducts, which are valuable for analytical identification and structural confirmation.
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 218.08118 | 145.1 |
[M+Na]+ | 240.06312 | 160.0 |
[M+NH4]+ | 235.10772 | 153.4 |
[M+K]+ | 256.03706 | 153.0 |
[M-H]- | 216.06662 | 147.2 |
[M+Na-2H]- | 238.04857 | 152.1 |
[M]+ | 217.07335 | 147.9 |
[M]- | 217.07445 | 147.9 |
Synthesis Methods
The synthesis of 5,7-dimethoxyquinoline-3-carbaldehyde typically employs established methods for quinoline formation with specific functional group modifications. Understanding these synthetic routes is essential for researchers seeking to prepare this compound for further studies or applications.
Synthetic Pathway Considerations
By analogy with related quinoline derivatives, the synthesis of 5,7-dimethoxyquinoline-3-carbaldehyde likely begins with appropriate acetanilide precursors. For instance, the synthesis of related 2-chloro-5,8-dimethoxy-quinoline-3-carbaldehyde involves the treatment of 2',5'-dimethoxyacetanilide with phosphorus oxychloride in dimethylformamide, followed by heating and subsequent workup .
The choice of starting materials and reaction conditions can significantly influence the yield and purity of the final product. Optimization of these parameters is crucial for efficient synthesis, especially for applications requiring larger quantities of the compound.
Research Applications and Future Directions
Current research on quinoline derivatives suggests several promising directions for the application and further investigation of 5,7-dimethoxyquinoline-3-carbaldehyde.
Medicinal Chemistry Applications
The potential biological activities of 5,7-dimethoxyquinoline-3-carbaldehyde make it an interesting scaffold for medicinal chemistry research. Its structural features suggest possible applications in the development of:
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Anticancer agents, particularly for ovarian, prostate, and colon cancers
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Antimicrobial compounds
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Anti-inflammatory agents
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Neurological disorder treatments
The versatility of the quinoline scaffold, combined with the reactivity of the aldehyde group, provides numerous opportunities for structural modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties.
Research Findings on Related Compounds
Studies on structurally similar compounds have yielded promising results. For example, research on hydrazide-hydrazone derivatives of 2-chloroquinoline-3-carbaldehyde has demonstrated significant activity against neuroblastoma cell lines with minimal toxicity to normal human cells .
One particular study found that quinoline hydrazide compounds reduced neuroblastoma cell viability by up to 53% more than their longer-chain analogues, with minimal effects on normal lung fibroblast cells, suggesting selective anticancer activity . These findings highlight the potential of quinoline-3-carbaldehyde derivatives as leads for anticancer drug development.
Future Research Directions
Several avenues for future research on 5,7-dimethoxyquinoline-3-carbaldehyde warrant exploration:
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Comprehensive evaluation of its biological activities, particularly against cancer cell lines and microbial pathogens
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Investigation of its potential as a synthetic intermediate for the development of more complex bioactive molecules
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Structure-activity relationship studies to understand the influence of the methoxy groups at positions 5 and 7
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Development of more efficient synthetic routes for its preparation
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Exploration of its potential applications in materials science or as a ligand in coordination chemistry
These research directions could significantly expand our understanding of this compound and its potential applications in various fields.
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